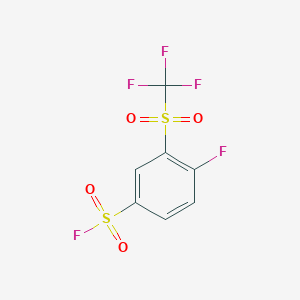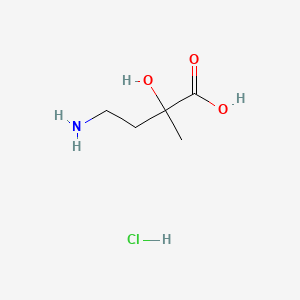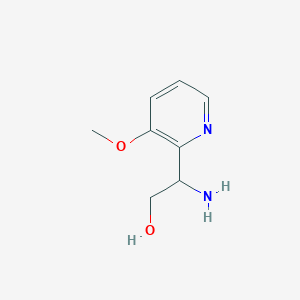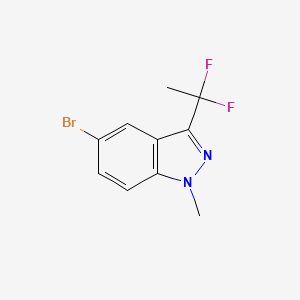![molecular formula C21H22FN3O4 B13578566 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an acetyl group and a fluorophenyl group, linked to a benzamide structure through an oxoethoxy bridge. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The acetylation of 4-(2-fluorophenyl)piperazine is achieved using acetic anhydride under reflux conditions. This intermediate is then reacted with 2-oxoethoxybenzamide in the presence of a suitable base, such as potassium carbonate, to form the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 2-{2-[4-(4-Carboxy-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide.
Reduction: 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-aminoethoxy}benzamide.
Substitution: 2-{2-[4-(4-Substituted-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide.
Aplicaciones Científicas De Investigación
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, modulating their activity. The acetyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity. The benzamide moiety can interact with enzymes, inhibiting their activity and affecting metabolic pathways. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of proteins and enzymes involved in critical biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the acetyl and benzamide groups.
N-(4-Fluorophenyl)-2-oxoethoxybenzamide: Contains the benzamide and oxoethoxy groups but lacks the piperazine ring.
4-(4-Acetylphenyl)piperazine: Similar acetyl and piperazine structure but without the fluorine substitution.
Uniqueness
2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyl and fluorophenyl groups enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H22FN3O4 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
2-[2-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C21H22FN3O4/c1-14(26)15-6-7-18(17(22)12-15)24-8-10-25(11-9-24)20(27)13-29-19-5-3-2-4-16(19)21(23)28/h2-7,12H,8-11,13H2,1H3,(H2,23,28) |
Clave InChI |
XYVRXYOQEBYRFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)





![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)




